1,3-Benzothiazole-7-sulfonic acid

Description

1,3-Benzothiazole-7-sulfonic acid, specifically 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (CAS: 130-17-6), is a sulfonated benzothiazole derivative with a molecular formula of C₁₄H₁₂N₂O₃S₂ and a molecular weight of 320.387 g/mol . It features a benzothiazole core substituted with a sulfonic acid group at position 7, an aminophenyl group at position 2, and a methyl group at position 6. Its density is 1.505 g/cm³, and it decomposes at 300°C . This compound is primarily used as a dye intermediate in industrial applications, particularly in synthesizing paper dyes .

Properties

CAS No. |

159555-57-4 |

|---|---|

Molecular Formula |

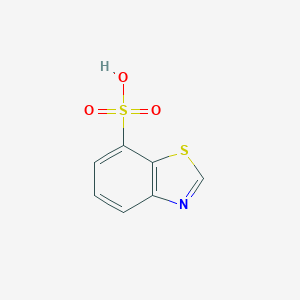

C7H5NO3S2 |

Molecular Weight |

215.3 g/mol |

IUPAC Name |

1,3-benzothiazole-7-sulfonic acid |

InChI |

InChI=1S/C7H5NO3S2/c9-13(10,11)6-3-1-2-5-7(6)12-4-8-5/h1-4H,(H,9,10,11) |

InChI Key |

AFAHJSMJLLHNPO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)SC=N2 |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)SC=N2 |

Synonyms |

7-Benzothiazolesulfonicacid(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(N,N-Dimethylaminosulfonyl)-7-Isothiocyanato-2,1,3-Benzoxadiazole (CAS: 147611-81-2)

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS: 27503-81-7)

2,1,3-Benzothiadiazole (CAS: 273-13-2)

2-(4-Amino-3-sulfophenyl)-6-methylbenzothiazole-7-sulfonic Acid (CAS: 5855-98-1)

- Core Structure : Benzothiazole with two sulfonic acid groups at positions 3 and 7.

- Molecular Formula : C₁₃H₁₁N₂O₆S₂ (MW: 355.37 g/mol) .

- Key Differences :

Comparative Data Table

| Compound Name | CAS | Core Structure | Functional Groups | Molecular Formula | MW (g/mol) | Key Applications |

|---|---|---|---|---|---|---|

| 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 | Benzothiazole | -SO₃H, -NH₂Ph, -CH₃ | C₁₄H₁₂N₂O₃S₂ | 320.39 | Dye intermediates |

| 4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole | 147611-81-2 | Benzoxadiazole | -SO₂N(CH₃)₂, -N=C=S | C₉H₈N₄O₃S₂ | 284.31 | Fluorescent probes |

| 2-Phenylbenzimidazole-5-sulfonic acid | 27503-81-7 | Benzimidazole | -SO₃H, -Ph | C₁₃H₁₀N₂O₃S | 274.30 | UV filters (sunscreens) |

| 2,1,3-Benzothiadiazole | 273-13-2 | Benzothiadiazole | None | C₆H₄N₂S | 136.17 | Organic electronics |

| 2-(4-Amino-3-sulfophenyl)-6-methylbenzothiazole-7-sulfonic acid | 5855-98-1 | Benzothiazole | -SO₃H (positions 3 and 7), -NH₂Ph | C₁₃H₁₁N₂O₆S₂ | 355.37 | High-pH dye formulations |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Benzothiazole-7-sulfonic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of benzothiazole derivatives using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (70–100°C). For regioselective sulfonation at the 7-position, directing groups (e.g., electron-withdrawing substituents) on the benzothiazole core can enhance specificity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography ensures high purity. Reaction optimization should include monitoring by HPLC or TLC to track intermediate formation and byproduct removal .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and (if fluorinated analogs exist) to confirm sulfonic acid group placement and aromatic proton environments.

- FTIR : Identify characteristic S=O stretching vibrations (~1350–1200 cm) and sulfonate anion bands.

- Elemental Analysis : Validate stoichiometry (C, H, N, S).

- HPLC-MS : Detect impurities and quantify purity under reverse-phase conditions .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent sulfonic acid group hydrolysis or oxidation. Pre-dry solvents during dissolution to avoid acid-catalyzed degradation. Periodic stability testing via NMR or HPLC is recommended for long-term storage validation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic or biological systems?

- Methodological Answer : Computational studies (DFT or MD simulations) can map electron density distribution, highlighting the sulfonic acid group’s electron-withdrawing effect on the benzothiazole ring. This affects π-π stacking in catalytic applications or binding affinity in enzyme inhibition assays. Compare HOMO/LUMO levels with analogs (e.g., unsubstituted benzothiazole) to rationalize reactivity differences .

Q. What experimental strategies resolve contradictions in reported solubility and stability data across studies?

- Methodological Answer : Systematically test solubility in polar aprotic (DMSO, DMF) vs. protic (water, methanol) solvents under varying pH (1–14). Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions. Stability studies under UV exposure, thermal stress, or oxidative conditions (HO) can identify degradation pathways. Cross-validate findings with multiple analytical techniques (e.g., NMR, LC-MS) .

Q. How can researchers design derivatives of this compound to enhance specificity in biological targeting?

- Methodological Answer : Introduce substituents (e.g., amino, nitro, or halide groups) at the 2- or 6-positions via electrophilic substitution. Evaluate steric/electronic effects on binding using molecular docking (e.g., AutoDock) against target proteins (e.g., kinases). Pharmacokinetic profiling (logP, plasma stability) guides optimization for bioavailability .

Q. What advanced computational models predict the compound’s transport properties in membrane-based applications?

- Methodological Answer : Use molecular dynamics (MD) simulations to model diffusion through ion-exchange membranes (e.g., Nafion® analogs). Parameterize force fields with experimental diffusion coefficients and ionic conductivity data. Correlate sulfonic acid group hydration with proton mobility under varying humidity .

Contradictions and Emerging Directions

Q. Why do studies report conflicting data on the compound’s cytotoxicity in cancer cell lines?

- Methodological Answer : Variability may arise from cell line-specific membrane permeability (e.g., P-glycoprotein expression) or assay conditions (e.g., serum-free vs. serum-containing media). Conduct dose-response assays (IC) with controls for pH-dependent solubility. Use flow cytometry to differentiate apoptosis vs. necrosis mechanisms .

Q. How can researchers address discrepancies in catalytic efficiency when using this compound as a Brønsted acid catalyst?

- Methodological Answer : Standardize reaction conditions (solvent polarity, temperature, substrate ratios) and characterize acid strength via Hammett acidity studies. Compare turnover numbers (TON) with triflic acid or p-toluenesulfonic acid benchmarks. In situ IR spectroscopy can monitor intermediate formation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.